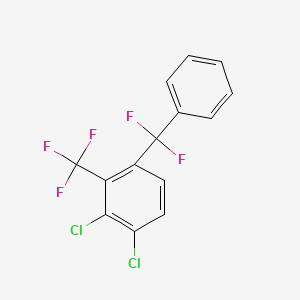
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include benzene derivatives with appropriate substituents. Common synthetic routes may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Attachment of the difluorophenylmethyl group to the benzene ring using catalysts like aluminum chloride.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the halogen atoms to form less substituted benzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less halogenated benzene derivatives.
Substitution: Formation of benzene derivatives with different substituents.
科学的研究の応用
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 1,2-Dichloro-4-(trifluoromethyl)benzene
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,2-Dichloro-4,5-diaminobenzene
Uniqueness
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is unique due to the combination of difluorophenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
特性
CAS番号 |
80164-95-0 |
|---|---|
分子式 |
C14H7Cl2F5 |
分子量 |
341.1 g/mol |
IUPAC名 |
1,2-dichloro-4-[difluoro(phenyl)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7Cl2F5/c15-10-7-6-9(11(12(10)16)14(19,20)21)13(17,18)8-4-2-1-3-5-8/h1-7H |
InChIキー |
VNRQJXMVVPITGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C=C2)Cl)Cl)C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



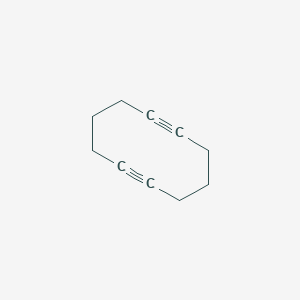
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
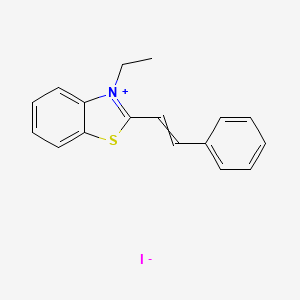
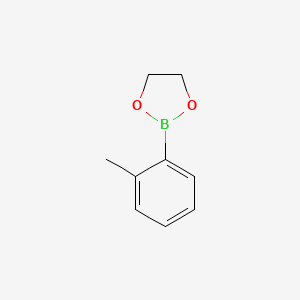
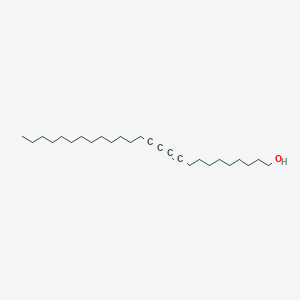


![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
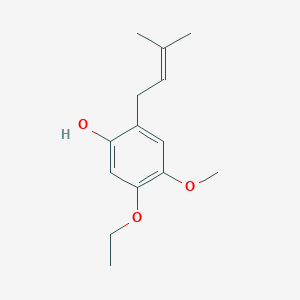
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
